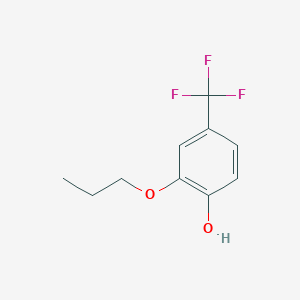

2-Propoxy-4-(trifluoromethyl)phenol

Description

Contextualization within Trifluoromethylated Phenol (B47542) Chemistry

Trifluoromethylated phenols are a class of compounds that have garnered considerable attention in chemical research. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group that significantly influences the chemical and physical properties of the phenol ring. It can enhance the acidity of the phenolic hydroxyl group, increase lipophilicity, and improve metabolic stability in biological systems.

The introduction of a trifluoromethyl group can be a critical step in the synthesis of various agrochemicals and pharmaceuticals. google.com For instance, trifluoromethyl-substituted phenols are key intermediates in the preparation of certain herbicides. google.com The specific placement of the -CF₃ group at the para-position in 2-Propoxy-4-(trifluoromethyl)phenol, relative to the hydroxyl group, is a common motif in the design of bioactive molecules.

Significance of Ether-Substituted Phenols in Contemporary Organic Synthesis

The presence of an ether substituent, in this case, a propoxy group (-OCH₂CH₂CH₃), on a phenol ring is a widely used strategy in modern organic synthesis. Phenolic hydroxyl groups are reactive and can participate in numerous chemical transformations. Converting the hydroxyl group to an ether serves several purposes. It can act as a protecting group, preventing the hydroxyl from reacting while other parts of the molecule are being modified.

Furthermore, the ether linkage can modulate the steric and electronic properties of the phenol. The propoxy group in this compound introduces a degree of conformational flexibility and can influence the molecule's interaction with biological targets. The synthesis of such phenol ethers is often achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Overview of Current and Emerging Research Trajectories for this compound

While extensive research specifically detailing the applications of this compound is still emerging, its structural motifs suggest clear research directions. Given the established importance of trifluoromethyl-substituted phenols as key intermediates, a primary research trajectory for this compound is its use as a building block in the synthesis of more complex molecules. google.com

Patents and chemical literature indicate that related structures are pivotal in the development of new herbicides. google.comgoogle.com Therefore, a significant area of investigation for this compound is likely within the agrochemical industry. Researchers are likely exploring its utility in creating novel pesticides with improved efficacy and environmental profiles. Additionally, the combination of the trifluoromethyl and propoxy groups makes it an interesting scaffold for medicinal chemistry, where such substituted phenols can be precursors to new therapeutic agents. Future research may focus on developing efficient, large-scale syntheses of this compound and exploring its reactivity in a variety of chemical transformations to generate libraries of new compounds for biological screening. The related compound, (2-Propoxy-4-(trifluoromethyl)phenyl)methanol, suggests that derivatization of the phenolic core is a viable path for creating diverse molecular architectures. arctomsci.com

Structure

3D Structure

Properties

IUPAC Name |

2-propoxy-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-2-5-15-9-6-7(10(11,12)13)3-4-8(9)14/h3-4,6,14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIOHSPUGCKWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Propoxy 4 Trifluoromethyl Phenol

Advanced Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.comresearchgate.net For a molecule like 2-Propoxy-4-(trifluoromethyl)phenol, the analysis reveals two primary strategic disconnections, leading to distinct synthetic pathways.

Pathway A: O-Alkylation Strategy The most intuitive disconnection is at the ether linkage (C-O bond), which suggests an O-alkylation reaction. This retrosynthetic step breaks the target molecule into 4-(trifluoromethyl)phenol (B195918) and a three-carbon propylating agent.

Target Molecule : this compound

Disconnection : Propoxy C-O bond

Synthons : 4-(trifluoromethyl)phenoxide anion and a propyl cation (C₃H₇⁺)

Strategic Precursors : 4-(Trifluoromethyl)phenol and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

This approach is strategically advantageous because 4-(trifluoromethyl)phenol is a commercially available and relatively inexpensive starting material. nih.govsigmaaldrich.comnih.gov The subsequent forward synthesis relies on the well-established Williamson ether synthesis, a generally high-yielding and reliable reaction. The primary challenge in this pathway is ensuring regioselectivity, although O-alkylation of phenols is typically favored over C-alkylation.

Pathway B: Aromatic Trifluoromethylation Strategy An alternative disconnection targets the Carbon-CF₃ bond, a more complex but powerful approach that leverages modern trifluoromethylation chemistry. This pathway dissects the molecule into 2-propoxyphenol (B1580926) and a source of a trifluoromethyl group.

Target Molecule : this compound

Disconnection : Aromatic C-CF₃ bond

Synthons : 2-propoxyphenol anion and an electrophilic trifluoromethyl cation ("CF₃⁺"), or a 2-propoxyphenyl radical and a trifluoromethyl radical (•CF₃), or a halogenated 2-propoxyphenol and a nucleophilic trifluoromethyl anion ("CF₃⁻").

Strategic Precursors : 2-Propoxyphenol chemscene.com and a suitable trifluoromethylating reagent.

This strategy benefits from the availability of 2-propoxyphenol. The success of this pathway hinges on the regioselective introduction of the trifluoromethyl group at the para-position relative to the hydroxyl group. The ortho-propoxy and para-hydroxyl groups are both ortho-, para-directing, which reinforces the desired regioselectivity for the incoming substituent at the 4-position.

The choice between these pathways depends on factors like reagent cost, scalability, and the desired level of synthetic novelty. Pathway A represents a more classical and often more direct route, while Pathway B offers an opportunity to employ cutting-edge trifluoromethylation methodologies.

Precision Phenol (B47542) Functionalization Strategies

The forward synthesis of this compound requires precise control over the introduction of both the propoxy and trifluoromethyl groups.

Regioselective Alkylation Approaches for Propoxy Group Introduction

Following Pathway A, the key transformation is the regioselective propoxylation of 4-(trifluoromethyl)phenol. The Williamson ether synthesis is the most common and effective method for this purpose. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an Sₙ2 reaction.

The reaction proceeds as follows:

Deprotonation : 4-(Trifluoromethyl)phenol is treated with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to generate the corresponding sodium or potassium 4-(trifluoromethyl)phenoxide.

Nucleophilic Substitution : The phenoxide is then reacted with a propyl electrophile, typically 1-bromopropane or 1-iodopropane. The phenoxide oxygen attacks the primary carbon of the propyl halide, displacing the halide and forming the ether linkage.

While this method is highly effective for O-alkylation, advanced techniques exist for achieving regioselectivity when substitution on the aromatic ring itself is desired. For instance, directed ortho-lithiation can be used to functionalize the position adjacent to a directing group. A study demonstrated the synthesis of various 2-substituted 4-(trifluoromethyl)phenols by first protecting the phenol as a tetrahydropyranyl (OTHP) ether. lookchem.com This OTHP group directs lithiation to the ortho-position, allowing for subsequent reaction with various electrophiles. lookchem.com While not directly used to install the propoxy group in this primary route, this methodology underscores the power of directing groups in achieving precise regiocontrol in aromatic functionalization.

Modern Trifluoromethylation Reactions on Aromatic Systems

Following Pathway B, the synthesis begins with 2-propoxyphenol and introduces the trifluoromethyl group. The strong electron-donating nature of the hydroxyl and propoxy groups activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. Since the 2-position is blocked, the trifluoromethyl group is strongly directed to the 4- (para) or 6- (ortho) position, with the para-product often being sterically favored. Modern chemistry offers electrophilic, nucleophilic, and radical-based methods to achieve this transformation. mdpi.com

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic "CF₃⁺" equivalent. These reactions are well-suited for activated substrates like 2-propoxyphenol.

Prominent electrophilic trifluoromethylating reagents include:

Hypervalent Iodine Reagents (Togni Reagents) : Reagents such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) are stable, easy to handle, and highly effective for the trifluoromethylation of phenols and other electron-rich aromatics. cas.cn

Electrophilic Trifluoromethylating Onium Salts (Umemoto Reagents) : These reagents, such as S-(trifluoromethyl)diphenylsulfonium triflate, are powerful electrophiles capable of trifluoromethylating a wide range of nucleophiles, including phenols. princeton.edu

The reaction mechanism typically involves the attack of the electron-rich aromatic ring of 2-propoxyphenol on the electrophilic trifluoromethylating agent, leading to the formation of a sigma complex intermediate, which then loses a proton to yield the final product.

Nucleophilic trifluoromethylation provides an alternative route, which requires a leaving group (typically a halide like Br or I) at the target position on the aromatic ring. The synthesis would therefore start from a precursor like 4-bromo-2-propoxyphenol (B8176658) or 4-iodo-2-propoxyphenol.

Key features of this pathway include:

Copper-Mediated/Catalyzed Reactions : The most common approach involves the use of a copper catalyst to facilitate the cross-coupling of the aryl halide with a nucleophilic CF₃ source. acs.org

Nucleophilic CF₃ Reagents : A variety of reagents can serve as the nucleophilic trifluoromethyl source.

Ruppert-Prakash Reagent (TMSCF₃) : Trimethyl(trifluoromethyl)silane, used in conjunction with a fluoride (B91410) source like potassium fluoride (KF), is a widely used nucleophilic CF₃ precursor. cas.cn

Fluoroform-Derived CuCF₃ : A highly reactive and cost-effective reagent prepared from fluoroform (HCF₃), it can trifluoromethylate aryl iodides and bromides, often without the need for additional ligands. acs.org

Methyl Trifluoroacetate (MTFA) : In combination with a copper(I) catalyst and an alkali metal halide, MTFA can serve as a valuable trifluoromethylating agent for aryl halides. researchgate.net

The reaction mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to the copper center, followed by reductive elimination of the trifluoromethylated product.

Radical trifluoromethylation has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of a C-H bond to a C-CF₃ bond without pre-functionalization of the aromatic ring. rsc.org

Methods for generating the key trifluoromethyl radical (•CF₃) include:

Photoredox Catalysis : This cutting-edge technique uses a photocatalyst (like a ruthenium or iridium complex) that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. princeton.edunih.gov A common precursor, such as triflyl chloride (CF₃SO₂Cl) or sodium trifluoromethanesulfinate (Langlois' reagent), is reduced by the excited photocatalyst to generate the •CF₃ radical. nih.govresearchgate.net This radical then adds to the aromatic ring of 2-propoxyphenol. The resulting cyclohexadienyl radical is oxidized to a cation, which deprotonates to afford the final product. nih.gov

Thermal Decomposition : Some reagents, like perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), can decompose upon heating to produce a CF₃ radical that can then react with aromatic compounds. nih.gov

Radical trifluoromethylation offers the advantage of directly functionalizing an unactivated C-H bond, representing a highly atom-economical approach to the synthesis of this compound from 2-propoxyphenol.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Propoxy 4 Trifluoromethyl Phenol

Reactivity of the Phenolic Hydroxyl Group in Advanced Chemical Transformations

The hydroxyl group is a primary site of reactivity in 2-Propoxy-4-(trifluoromethyl)phenol, enabling a range of derivatization and coupling reactions.

Esterification and Etherification Reactions for Derivatization

The acidic proton of the phenolic hydroxyl group can be readily substituted through esterification and etherification reactions. These transformations are fundamental for creating derivatives with modified properties.

Esterification: In a typical esterification reaction, this compound can be reacted with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base catalyst. This results in the formation of a phenyl ester, a common functional group in various pharmacologically active molecules.

Etherification: Williamson ether synthesis provides a classic route for converting the phenolic hydroxyl into an ether. This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, to form a phenoxide ion. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide yields the corresponding ether derivative.

Coupling Reactions and Phenol Oxidation Pathways

The phenolic hydroxyl group also facilitates coupling reactions and can undergo oxidation to form various products.

Coupling Reactions: The synthesis of diaryl ethers can be achieved using 4-(Trifluoromethyl)phenol (B195918) as a starting material. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could similarly participate in coupling reactions to form more complex ether structures.

Phenol Oxidation: Oxidation of phenols can lead to the formation of various products, including benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields a mixture of these products. rsc.org The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions employed.

Reactivity of the Aromatic Ring in Specific Chemical Environments

The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group exert significant influence on the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions: Directing Effects and Selectivity

The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgucalgary.ca Conversely, the trifluoromethyl group is a deactivating and meta-directing group. In this compound, the activating hydroxyl group at position 1 and the deactivating trifluoromethyl group at position 4 create a nuanced reactivity pattern.

The hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, position 4 is already occupied by the trifluoromethyl group, and position 2 is occupied by the propoxy group. Therefore, electrophilic substitution is most likely to occur at position 6. The activating effect of the hydroxyl group generally outweighs the deactivating effect of the trifluoromethyl group, making the ring susceptible to electrophilic attack under appropriate conditions. libretexts.org

| Reaction Type | Reagents | Expected Product(s) |

| Nitration | Dilute HNO3 | 6-Nitro-2-propoxy-4-(trifluoromethyl)phenol |

| Halogenation | X2 (e.g., Br2) | 6-Bromo-2-propoxy-4-(trifluoromethyl)phenol |

| Sulfonation | Concentrated H2SO4 | This compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 6-Alkyl-2-propoxy-4-(trifluoromethyl)phenol |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | 6-Acyl-2-propoxy-4-(trifluoromethyl)phenol |

Considerations for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. libretexts.orgmasterorganicchemistry.com The trifluoromethyl group at the para position to the propoxy group in this compound is a strong electron-withdrawing group, which could potentially make the ring susceptible to nucleophilic attack under certain conditions. stackexchange.com

For a nucleophilic aromatic substitution to occur, a leaving group, typically a halide, is required on the ring. libretexts.org While this compound itself does not have a suitable leaving group, its derivatives, such as a halogenated version, could undergo SNA. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The rate of reaction is influenced by the nature of the leaving group and the electron-withdrawing substituents on the ring. masterorganicchemistry.com

Transformations Involving the Propoxy Group: Cleavage and Rearrangements

The propoxy group, an ether linkage, can be cleaved under specific reaction conditions.

Ether Cleavage: The ether linkage of the propoxy group can be cleaved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the alkyl group. Cleavage of the propoxy group in this compound would yield 4-(trifluoromethyl)catechol and a propyl halide.

Rearrangements: While less common for simple alkyl ethers, rearrangements involving the propoxy group could potentially be induced under specific catalytic or thermal conditions. However, specific literature detailing such rearrangements for this compound is not readily available.

Chemical Degradation Pathways under Controlled Conditions

Oxidative Degradation Mechanisms

No specific studies detailing the oxidative degradation of this compound could be identified. Research in this area would typically involve subjecting the compound to various oxidizing agents (e.g., ozone, hydrogen peroxide, permanganate) or advanced oxidation processes (AOPs) to identify the resulting degradation products and elucidate the reaction mechanisms. Such studies would provide valuable insights into the compound's persistence and potential transformation in oxidative environments.

Photochemical Reaction Pathways

Similarly, there is a lack of available research on the photochemical reaction pathways of this compound. Photochemical degradation studies would involve exposing the compound to light of specific wavelengths, both in the presence and absence of photosensitizers, to determine its photostability and identify any photoproducts. This information is crucial for understanding the environmental fate of the compound upon exposure to sunlight.

Further research is needed to fill this knowledge gap and to understand the chemical behavior and environmental fate of this compound.

Strategic Derivatization and Functionalization of 2 Propoxy 4 Trifluoromethyl Phenol

Synthesis of Novel Analogs via Regioselective Aromatic Ring Modifications

The aromatic ring of 2-propoxy-4-(trifluoromethyl)phenol is a prime target for modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. The existing propoxy and hydroxyl groups direct incoming electrophiles to specific positions on the ring, enabling regioselective synthesis of novel analogs.

Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups at the positions activated by the electron-donating hydroxyl and propoxy groups. For instance, nitration would be expected to occur at the positions ortho and para to the activating groups. However, given that the para position is occupied by the trifluoromethyl group, substitution would likely be directed to the positions ortho to the hydroxyl and propoxy groups.

Table 1: Potential Regioselective Aromatic Ring Modifications of this compound

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Propoxy-4-(trifluoromethyl)-6-nitrophenol |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-propoxy-4-(trifluoromethyl)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-2-propoxy-4-(trifluoromethyl)phenol |

Note: The regioselectivity of these reactions can be influenced by the specific reaction conditions and the nature of the electrophile.

Functional Group Interconversions of the Phenolic Moiety

The phenolic hydroxyl group is a highly versatile functional handle for a wide array of chemical transformations. Its acidity and nucleophilicity allow for a variety of functional group interconversions, providing access to a diverse set of derivatives.

One of the most common transformations is the conversion of the phenol (B47542) to an ether or an ester. O-alkylation can be achieved by reacting the phenol with an alkyl halide in the presence of a base. This reaction transforms the nucleophilic phenoxide into an ether, altering the compound's polarity and hydrogen bonding capabilities. Similarly, esterification can be accomplished by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640).

Table 2: Key Functional Group Interconversions of the Phenolic Hydroxyl in this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester |

| Conversion to Aryl Triflate | Triflic anhydride (Tf₂O), Base | Aryl Triflate |

Multi-Component Reactions and Cascade Transformations Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to molecular complexity. The phenolic nature of this compound makes it a suitable candidate for several classical MCRs.

For instance, it can participate as the phenolic component in the Mannich reaction, reacting with an aldehyde and an amine to introduce an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group. Furthermore, its nucleophilic character allows it to be used in Passerini and Ugi reactions, which are powerful tools for the synthesis of α-acyloxy carboxamides and α-aminoacyl amides, respectively, although this would require prior modification of the phenol to introduce a carboxylic acid or amine functionality.

Development of Targeted Functionalization Strategies

The development of targeted functionalization strategies aims to achieve high selectivity in modifying a molecule, especially in the presence of multiple reactive sites. For this compound, this involves selectively targeting either the aromatic ring or the phenolic hydroxyl group.

Orthogonal protecting group strategies can be employed to selectively functionalize one site while the other is masked. For example, the phenolic hydroxyl can be protected as a silyl (B83357) ether, allowing for selective modification of the aromatic ring through electrophilic substitution. Subsequent deprotection would then reveal the hydroxyl group for further transformation.

Directed metalation is another powerful strategy for regioselective functionalization. The hydroxyl group can direct ortho-lithiation upon treatment with a strong base like n-butyllithium, generating a nucleophilic carbon center that can react with a variety of electrophiles to introduce substituents at the position ortho to the hydroxyl group with high precision.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 2-Propoxy-4-(trifluoromethyl)phenol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, while specialized techniques like ¹⁹F NMR are essential for probing the trifluoromethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating propoxy and hydroxyl groups. The propoxy group would show signals corresponding to the -OCH₂-, -CH₂-, and -CH₃ protons, with their multiplicity determined by spin-spin coupling. The hydroxyl proton signal's position can vary depending on concentration and solvent, indicating its involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Conformational Analysis and Intermolecular Interactions: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space interactions between protons, providing insights into the preferred conformation of the propoxy group relative to the phenol (B47542) ring. nih.govfrontiersin.orgnih.gov Variations in chemical shifts with changes in concentration or temperature can be used to study intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group. nih.govfrontiersin.orgnih.gov

| Predicted ¹H NMR Data for this compound |

| Assignment |

| Aromatic CH |

| -OH |

| -OCH₂- |

| -CH₂- (propoxy) |

| -CH₃ (propoxy) |

| Predicted ¹³C NMR Data for this compound |

| Assignment |

| Aromatic C-O |

| Aromatic C-CF₃ |

| Aromatic CH |

| -CF₃ |

| -OCH₂- |

| -CH₂- (propoxy) |

| -CH₃ (propoxy) |

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in studying the functional groups and intermolecular interactions of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadening of this peak is a clear indication of hydrogen bonding. ed.govnajah.edu Sharp bands corresponding to the C-H stretching of the aromatic ring and the propoxy group will be observed around 2850-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the 1100-1300 cm⁻¹ region. nih.gov The C-O stretching of the ether and phenol functionalities will also be present.

Hydrogen Bonding and Tautomerism Studies: By analyzing the O-H stretching band in the IR spectrum at different concentrations, the extent of intermolecular hydrogen bonding can be assessed. ed.govnajah.edu While tautomerism is less common in simple phenols, vibrational spectroscopy could detect the presence of any keto-enol tautomers under specific conditions by looking for the appearance of a C=O stretching band. researchgate.net

| Predicted IR Absorption Bands for this compound |

| Vibrational Mode |

| O-H Stretch (Hydrogen-bonded) |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| C-F Stretch |

| Aromatic C=C Stretch |

| C-O Stretch (Phenol, Ether) |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to undergo fragmentation, providing a unique mass spectrum that can be used for identification. Common fragmentation pathways for phenols include the loss of the alkyl group from the ether linkage and cleavage of the aromatic ring. libretexts.orgnih.gov The presence of the trifluoromethyl group will influence the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent ion and its fragments, confirming the elemental composition.

Isotopic Labeling Studies: Isotopic labeling, for instance, by replacing the hydroxyl proton with deuterium (B1214612) (D), can be used to confirm the assignment of fragments in the mass spectrum. The mass of the molecular ion and any fragments containing the hydroxyl group will increase by one mass unit, aiding in the elucidation of fragmentation mechanisms.

| Predicted Mass Spectrometry Fragments for this compound |

| m/z |

| [M]+ |

| [M - 43]+ |

| [M - 59]+ |

| [M - 69]+ |

X-ray Crystallography for Solid-State Structural Insights and Crystal Engineering (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided that suitable single crystals can be grown. nih.gov

Solid-State Structural Insights: A crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This information would reveal the conformation of the propoxy group relative to the phenyl ring and the planarity of the aromatic system. Furthermore, it would definitively show the intermolecular interactions, such as hydrogen bonds and potentially π-π stacking, that govern the crystal packing. nih.gov

Crystal Engineering: Understanding the intermolecular interactions from the crystal structure is fundamental to crystal engineering. By identifying the key synthons, such as the hydrogen bonds formed by the phenolic hydroxyl group, it may be possible to design and synthesize co-crystals with other molecules, potentially modifying the physical properties of this compound.

As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Advanced Chromatographic Techniques in Reaction Monitoring and Purity Assessment

Advanced chromatographic techniques are indispensable for monitoring the synthesis of this compound and for assessing its purity.

Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to monitor the progress of chemical reactions. nih.govnih.gov For the synthesis of this compound, these techniques can be used to track the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Purity Assessment: HPLC and GC are also the primary methods for determining the purity of the final product. By developing a validated analytical method, the presence of any impurities, such as starting materials or side-products, can be quantified. The use of a mass spectrometer as a detector (LC-MS or GC-MS) provides an even higher level of confidence in peak identification. researchgate.net Supercritical Fluid Chromatography (SFC) is an emerging technique that offers fast and efficient separations and can be particularly useful for the analysis and purification of compounds like this compound. researchgate.net

| Chromatographic Techniques for this compound Analysis |

| Technique |

| High-Performance Liquid Chromatography (HPLC) |

| Gas Chromatography (GC) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Gas Chromatography-Mass Spectrometry (GC-MS) |

| Supercritical Fluid Chromatography (SFC) |

Computational and Theoretical Investigations of 2 Propoxy 4 Trifluoromethyl Phenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Propoxy-4-(trifluoromethyl)phenol, methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic landscape.

Molecular Electrostatic Potential Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP map would likely reveal several key features:

Negative Potential (Red/Yellow): The most negative potential is expected to be localized on the oxygen atom of the phenolic hydroxyl group, making it the primary site for electrophilic attack and the most probable hydrogen bond acceptor. The fluorine atoms of the trifluoromethyl group will also exhibit negative potential, though to a lesser extent.

Positive Potential (Blue): The hydrogen atom of the hydroxyl group will display a significant positive potential, indicating its high acidity and propensity to act as a hydrogen bond donor. The aromatic protons will also show positive potential.

Influence of Substituents: The electron-withdrawing trifluoromethyl group at the para position enhances the acidity of the phenolic proton, making the positive potential on this hydrogen more pronounced compared to unsubstituted phenol (B47542). Conversely, the electron-donating propoxy group at the ortho position can modulate the electron density of the aromatic ring.

These MEP characteristics are crucial for predicting how the molecule will interact with other chemical species. For instance, in an etherification reaction, the nucleophilic character of the phenolic oxygen is a key determinant of the reaction rate. benthamdirect.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). brighton.ac.uk The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, a theoretical FMO analysis would likely show:

HOMO: The HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms of the hydroxyl and propoxy groups. This orbital represents the ability to donate an electron.

LUMO: The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group, indicating its capacity to accept an electron.

HOMO-LUMO Gap: The presence of both electron-donating (propoxy) and electron-withdrawing (trifluoromethyl) groups would influence the HOMO-LUMO gap. A smaller gap generally suggests higher reactivity. Theoretical calculations on similar substituted phenols have shown that such substitutions can tune the electronic properties. nih.gov A hypothetical HOMO-LUMO analysis is presented in Table 1.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound These are theoretical values for illustrative purposes and would require specific quantum chemical calculations to be confirmed.

| Parameter | Estimated Value | Significance |

| HOMO Energy | -6.5 eV | Represents the ionization potential. |

| LUMO Energy | -1.8 eV | Represents the electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Prediction and Simulation of Reaction Mechanisms and Transition States

Computational methods can be employed to model potential reaction pathways for this compound, such as etherification or electrophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction profile can be constructed. For example, in a reaction involving the phenolic hydroxyl group, computational simulations can elucidate the transition state geometry and the activation energy, providing insights into the reaction kinetics. Studies on similar phenolic compounds have successfully used these methods to understand reaction mechanisms. nih.gov

Comprehensive Conformational Analysis via Molecular Mechanics and Dynamics

The flexibility of the propoxy group introduces multiple possible conformations for this compound. Conformational analysis, using methods like molecular mechanics and molecular dynamics simulations, is essential to identify the most stable conformers.

C(aromatic)-O-C(propyl)-C(propyl): Rotation around this bond will determine the orientation of the propyl chain relative to the phenol ring.

C(aromatic)-C(aromatic)-O-H: Rotation around this bond will define the position of the phenolic hydrogen.

Studies on alkoxybenzenes, such as propoxybenzene, suggest that the most stable conformation often involves the alkyl chain lying in or near the plane of the aromatic ring to maximize conjugation and minimize steric hindrance. uq.edu.aunih.gov Molecular dynamics simulations can further explore the conformational landscape at different temperatures, providing a dynamic view of the molecule's flexibility.

Table 2: Hypothetical Stable Conformations of this compound These are theoretical values for illustrative purposes and would require specific computational analysis.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | ~0° (syn-periplanar) | High (Steric Clash) |

| B | ~90° | Intermediate |

| C | ~180° (anti-periplanar) | Lowest |

In-depth Studies of Intermolecular Interactions

The intermolecular forces involving this compound are critical for understanding its physical properties and its behavior in condensed phases.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding, with the phenolic hydroxyl group acting as a strong hydrogen bond donor and the oxygen atoms of the hydroxyl and propoxy groups serving as acceptors. khanacademy.org The presence of the trifluoromethyl group can enhance the hydrogen bond donating ability of the phenol. frontiersin.org

Pi-Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

C-H···F Interactions: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, forming C-H···F interactions with neighboring molecules. rsc.org These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-O, O-H, and C-F bonds, leading to dipole-dipole interactions.

Solvation Effects Modeling and Their Influence on Reactivity

The behavior of this compound can be significantly influenced by the solvent. Solvation models, both implicit (continuum models like PCM) and explicit (including individual solvent molecules), can be used to study these effects. acs.org

Polar Solvents: In polar protic solvents, the hydrogen bonding capabilities of the molecule will be prominent, and the solvent can stabilize charged intermediates and transition states, potentially altering reaction pathways and rates.

Nonpolar Solvents: In nonpolar solvents, intermolecular interactions between the solute molecules, such as hydrogen bonding and π-stacking, will be more dominant.

Computational studies on the solvation of phenols have shown that the differential solvation of the phenol and its corresponding phenoxy radical can affect bond dissociation energies. chinesechemsoc.org For this compound, the choice of solvent would be critical for any chemical process it undergoes.

Applications in Diverse Chemical Sciences

Utilization as a Versatile Building Block in Complex Organic Synthesis

The combination of a nucleophilic phenol (B47542) and an electronically modified aromatic ring makes 2-propoxy-4-(trifluoromethyl)phenol a promising starting material or intermediate in the synthesis of more complex molecules.

While no direct applications of this compound in the total synthesis of a specific natural product are currently documented, its core structure is analogous to motifs found in various natural compounds. Phenolic ethers are common in nature, and the trifluoromethyl group, although rare, can be a valuable substituent for modifying the biological activity of synthetic analogues of natural products. For instance, the synthesis of natural product-like polyprenylated phenols and quinones has been a strategy to develop neuroprotective agents. nih.gov The phenolic hydroxyl group and the length of side chains have been shown to be important for biological activity. nih.gov The structure of this compound, with its defined alkoxy side chain and electron-withdrawing group, makes it a candidate for creating novel analogues of phenolic natural products with potentially enhanced properties.

The phenolic hydroxyl group and the activated aromatic ring of this compound make it a plausible precursor for the synthesis of various heterocyclic compounds. Phenols are common starting materials for the synthesis of benzofurans, benzoxazoles, and other related heterocyclic systems. For example, the reaction of a substituted phenol with a suitable reagent can lead to the formation of a five- or six-membered heterocyclic ring fused to the benzene (B151609) ring.

The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of cyclization reactions, potentially leading to novel heterocyclic scaffolds. The synthesis of a novel benzofuro[3,2-b]furo[2,3-d]pyridine system has been achieved through a tandem heterocyclization of 2-[(2-cyanophenoxy) methyl]-3-furoates. researchgate.net This highlights the utility of substituted phenols in constructing complex heterocyclic frameworks. Given its structure, this compound could be envisioned as a starting material for similar tandem reactions to produce novel trifluoromethyl-substituted heterocyclic systems. The synthesis of pyran-annulated heterocyclic systems has also been achieved using various catalysts, demonstrating the broad utility of multicomponent reactions in generating diverse heterocyclic structures. orientjchem.org

Role in Materials Science and Engineering

The properties imparted by the trifluoromethyl and propoxy groups make this compound an interesting candidate for the development of advanced materials.

Phenolic compounds are precursors to a class of polymers known as poly(phenylene oxide)s or poly(phenylene ether)s. The polymerization of substituted phenols can lead to materials with high thermal stability, good dielectric properties, and excellent chemical resistance. The presence of the trifluoromethyl group in this compound would likely enhance these properties, particularly thermal stability and hydrophobicity.

For instance, the polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol has been investigated to produce poly-p-oxyperfluorobenzylene. nih.gov Although a different monomer, this research demonstrates the principle of polymerizing highly fluorinated phenols to create advanced materials. nih.gov The propoxy group in this compound could influence the processability and solubility of the resulting polymer. Copolymers based on 2,2 bis-4(2-hydroxy-3-methacryloyloxypropoxy) phenyl propane (B168953) have been studied for dental applications, showing that modifications to the phenolic structure can lead to materials with enhanced mechanical properties like an improved Young's modulus. nih.gov

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of Substituents |

| Thermal Stability | The C-F bonds in the trifluoromethyl group are very strong, which would likely increase the decomposition temperature of the polymer. |

| Chemical Resistance | The electron-withdrawing trifluoromethyl group and the ether linkage are generally resistant to chemical attack. |

| Dielectric Constant | The introduction of fluorine typically lowers the dielectric constant, which is desirable for microelectronics applications. |

| Solubility | The propoxy group may enhance the solubility of the polymer in organic solvents, aiding in its processing. |

| Hydrophobicity | The trifluoromethyl group is highly hydrophobic, which would make the polymer surface water-repellent. |

Phenolic compounds can act as ligands for a wide variety of metal ions, forming stable complexes that can be used in catalysis. The electronic properties of the phenol are crucial in determining the behavior of the resulting metal complex. The electron-withdrawing trifluoromethyl group in this compound would make the phenolic proton more acidic and would influence the electron density on the metal center in a coordinated complex.

This modification of the electronic environment at the metal center can have a profound effect on the catalytic activity and selectivity of the complex. For example, fluorinated ligands are known to enhance the Lewis acidity of metal centers and improve the stability of catalysts. While specific catalytic applications of this compound as a ligand are not yet reported, its structural features suggest potential utility in areas such as olefin polymerization, cross-coupling reactions, and asymmetric catalysis.

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of non-covalent interactions between molecules. rsc.orgencyclopedia.pubnih.gov The functional groups on this compound make it an interesting candidate for studies in this field. The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen of the propoxy group and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. researchgate.net

These directional interactions, combined with van der Waals forces and potential aromatic stacking, could allow this compound to self-assemble into well-defined supramolecular structures or to act as a guest molecule within a larger host system. encyclopedia.pubresearchgate.net The trifluoromethyl group, with its unique electronic and steric properties, can play a significant role in directing these host-guest interactions. The development of supramolecular structures often relies on a balance of these non-covalent forces to create functional assemblies for applications in areas like molecular sensing and drug delivery. encyclopedia.pubnih.gov

Use in Analytical Method Development for Chemical Systems

The compound this compound serves a critical function in the advancement of analytical sciences, primarily acting as a certified reference material or standard. sigmaaldrich.com Its principal application is in the development, validation, and quality control of analytical methods, particularly within the pharmaceutical industry. sigmaaldrich.compurisys.com As a known synthetic precursor or potential process-related impurity in the manufacturing of more complex active pharmaceutical ingredients (APIs), its precise identification and quantification are essential for ensuring the safety and efficacy of drug products.

The development of robust analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone of modern drug analysis. psu.edu These methods are designed to separate an API from any related substances, including starting materials, intermediates like this compound, and degradation products. waters.com In this context, a purified sample of this compound is indispensable. It allows analytical chemists to "tune" the method, establishing key performance parameters required for validation according to stringent regulatory guidelines.

During method development, the compound is used to confirm the specificity of the analytical procedure. By injecting a pure sample, its retention time—the time it takes for the compound to travel through the chromatographic system—is definitively established. This allows analysts to ensure that the peak corresponding to this specific impurity is well-resolved from the API and other potential impurities, a critical factor for accurate measurement. nih.gov

The utility of this compound extends to the calibration of the analytical instrument. It is used to determine the method's linearity, limit of detection (LOD), and limit of quantification (LOQ). The LOD is the lowest concentration of the compound that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov This ensures the method is sensitive enough to detect even trace amounts of the impurity in a final drug product.

Table 1: Representative Chromatographic Data for Analytical Method Development This table illustrates the typical parameters determined for an impurity like this compound during the development of a UPLC method for a target API.

| Compound Name | Retention Time (RT) (min) | Relative Retention Time (RRT) (vs. API) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Target API | 4.50 | 1.00 | 0.05 | 0.15 |

| This compound | 3.75 | 0.83 | 0.07 | 0.21 |

Beyond chromatography, definitive structural confirmation is achieved using spectroscopic techniques. Mass Spectrometry (MS) coupled with liquid chromatography provides molecular weight information, confirming the identity of the peak observed in the chromatogram. nih.gov A pure standard of this compound is injected into the LC-MS system to obtain a reference mass spectrum, which can then be compared against any unknown peaks in a sample. This ensures that what is being measured is, without a doubt, the correct compound. Nuclear Magnetic Resonance (NMR) spectroscopy may also be employed for unambiguous structure elucidation of the reference material itself. sigmaaldrich.com

Table 2: Key Spectroscopic Data for Compound Identification This table shows fundamental spectroscopic data used to confirm the identity of this compound during analysis.

| Analytical Technique | Parameter | Observed Value | Purpose |

| Mass Spectrometry (MS) | Molecular Weight | 220.19 g/mol | Identity Confirmation |

| Mass Spectrometry (MS) | [M-H]⁻ (Negative Ion Mode) | m/z 219.07 | Structural Verification |

| Mass Spectrometry (MS) | [M+H]⁺ (Positive Ion Mode) | m/z 221.08 | Structural Verification |

| ¹H NMR Spectroscopy | Aromatic Protons | δ 6.8-7.5 ppm | Structural Elucidation |

| ¹H NMR Spectroscopy | Propoxy Group Protons | δ 0.9-4.1 ppm | Structural Elucidation |

Future Directions and Emerging Research Avenues for 2 Propoxy 4 Trifluoromethyl Phenol

Development of Next-Generation Synthetic Routes

The synthesis of 2-Propoxy-4-(trifluoromethyl)phenol is a critical starting point for its further study and application. While classical methods for the synthesis of substituted phenols exist, future research will likely focus on developing more efficient, sustainable, and scalable next-generation synthetic routes.

One promising avenue is the use of late-stage functionalization techniques. These methods would allow for the direct introduction of the propoxy or trifluoromethyl group onto a pre-existing phenolic scaffold, or the modification of a simpler starting material. This approach offers greater flexibility and efficiency compared to traditional multi-step syntheses.

Another area of development could be the application of continuous flow chemistry. Flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production for potential industrial applications.

A summary of potential next-generation synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Late-Stage Functionalization | Increased synthetic efficiency and flexibility. | Development of novel catalysts and reagents for direct C-H propoxylation or trifluoromethylation. |

| Continuous Flow Chemistry | Enhanced reaction control, safety, and scalability. | Optimization of reaction parameters in a flow reactor and development of integrated purification modules. |

| Biocatalysis | High selectivity, mild reaction conditions, and improved sustainability. | Engineering of enzymes for regioselective synthesis and exploration of biocatalytic cascades. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique electronic properties of this compound suggest that it may exhibit novel reactivity patterns that are yet to be discovered. The electron-rich character of the phenol (B47542) ring, modulated by the opposing electronic effects of the propoxy and trifluoromethyl groups, could be exploited in a variety of unconventional transformations.

One area of interest is the exploration of its reactivity in photoredox catalysis. The phenolic moiety could potentially act as a photoactive species, enabling novel transformations under visible light irradiation. This could lead to the development of new methods for C-C and C-X bond formation, where X represents a heteroatom.

The presence of the trifluoromethyl group also opens up possibilities for unique transformations. Research could focus on the selective activation of the C-F bonds within the trifluoromethyl group, a challenging but potentially rewarding area of organofluorine chemistry. This could lead to the synthesis of novel fluorinated compounds with unique properties.

Furthermore, the phenolic hydroxyl group could be utilized as a directing group to control the regioselectivity of reactions at other positions on the aromatic ring. This could enable the synthesis of highly functionalized derivatives of this compound with tailored properties for specific applications.

Expansion of Chemical Applications into Novel Scientific Domains

While the current applications of this compound are not well-documented, its structural features suggest potential for use in a variety of scientific domains beyond traditional organic chemistry.

In the field of medicinal chemistry, the presence of the trifluoromethyl group is often associated with improved metabolic stability, bioavailability, and binding affinity of drug candidates. Therefore, this compound could serve as a valuable building block for the synthesis of new pharmaceuticals. Its phenolic structure also suggests potential antioxidant or anti-inflammatory properties that warrant investigation.

In materials science, the unique electronic and photophysical properties of this compound could be harnessed for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune its properties through chemical modification could lead to the design of materials with tailored performance characteristics.

The agrochemical industry is another area where this compound could find application. Many successful herbicides and pesticides contain fluorinated and phenolic moieties. The specific combination of functional groups in this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

A table summarizing potential novel applications is provided below:

| Scientific Domain | Potential Application | Rationale |

| Medicinal Chemistry | Pharmaceutical building block | Trifluoromethyl group can enhance drug properties; phenolic scaffold is common in bioactive molecules. |

| Materials Science | Organic electronic materials | Tunable electronic and photophysical properties for devices like OLEDs and OPVs. |

| Agrochemicals | Herbicides or pesticides | The combination of fluorinated and phenolic groups is a known feature of effective agrochemicals. |

Integration with Emerging Chemical Technologies and Methodologies

The future study of this compound will undoubtedly benefit from its integration with emerging chemical technologies and methodologies. These advanced tools can accelerate the pace of discovery and enable research that is currently not feasible.

High-throughput screening (HTS) techniques could be employed to rapidly evaluate the biological activity of this compound and its derivatives against a wide range of biological targets. This could quickly identify promising lead compounds for drug discovery or agrochemical development.

Computational chemistry and machine learning will also play a crucial role. Quantum chemical calculations can be used to predict the reactivity and properties of this compound, guiding experimental design. Machine learning algorithms could be trained on existing chemical data to predict novel applications or to optimize synthetic routes.

The integration of automated synthesis platforms would allow for the rapid and efficient generation of a library of derivatives based on the this compound scaffold. This would facilitate structure-activity relationship studies and the discovery of compounds with optimized properties.

By embracing these emerging technologies, the chemical community can unlock the full potential of this compound and pave the way for exciting new discoveries in the years to come.

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow RIFM guidelines for phenolic compounds:

- Use PPE (nitrile gloves, lab coat, goggles) to prevent dermal exposure.

- Work in a fume hood to avoid inhalation of fine particles.

- Store separately from oxidizing agents to prevent exothermic reactions.

Document safety assessments using criteria from RIFM’s framework (e.g., dermal sensitization thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.